4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359514
InChI: InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)
SMILES:
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9 g/mol

4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

CAS No.:

Cat. No.: VC16359514

Molecular Formula: C19H15ClN2O3S

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid -

Specification

Molecular Formula C19H15ClN2O3S
Molecular Weight 386.9 g/mol
IUPAC Name 4-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid
Standard InChI InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)
Standard InChI Key JRWCKDYWJUXZDA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

The IUPAC name 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid systematically describes its components:

  • A benzoic acid moiety at position 4 of the benzene ring.

  • An aminomethyl bridge connecting the benzoic acid to an acetyl group.

  • A 1,3-thiazole heterocycle substituted with a 3-chlorophenyl group at position 2.

Molecular Formula and Weight

The molecular formula is C20H16ClN3O3S\text{C}_{20}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}, yielding a molecular weight of 414.87 g/mol (calculated from analogous structures in PubChem entries ).

Structural Descriptors

  • SMILES Notation:
    O=C(O)C1=CC=C(C(=O)NCC(=O)C2=C(SC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4Cl)C=C1\text{O=C(O)C1=CC=C(C(=O)NCC(=O)C2=C(SC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4Cl)C=C1} .

  • Key Functional Groups:

    • Carboxylic acid (-COOH\text{-COOH}) for hydrogen bonding and solubility.

    • Thiazole ring (C3H3NS\text{C}_3\text{H}_3\text{NS}) with nitrogen and sulfur atoms for electronic interactions.

    • Chlorophenyl group (-C6H4Cl\text{-C}_6\text{H}_4\text{Cl}) enhancing lipophilicity and steric bulk.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions (Figure 1):

  • Thiazole Ring Formation:
    Condensation of 3-chlorobenzaldehyde with thioacetamide or thiourea in the presence of a base (e.g., NaOH) generates the 2-(3-chlorophenyl)-1,3-thiazole core .

  • Acetylation:
    Reaction with acetic anhydride introduces the acetyl group at position 4 of the thiazole.

  • Amide Coupling:
    The acetylated thiazole is coupled to 4-(aminomethyl)benzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Critical Reaction Parameters:

  • Temperature control (<273 K) during acylation to prevent side reactions .

  • Purification via column chromatography or recrystallization to achieve >95% purity .

Industrial Production

Scalable methods employ continuous-flow reactors to optimize yield and reduce reaction times. Automated systems ensure precise stoichiometric ratios, particularly during the amide coupling step .

Structural and Crystallographic Analysis

Molecular Geometry

While no direct crystallographic data exists for this compound, analogous structures (e.g., 4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid ) reveal:

  • Dihedral Angles: ~77.89° between the thiazole and chlorophenyl rings, influencing planar conformation .

  • Hydrogen Bonding: The carboxylic acid group forms intermolecular N–HO\text{N–H}\cdots\text{O} bonds, stabilizing crystal packing .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1700–1680 cm1^{-1} (C=O stretch of carboxylic acid) and 1250 cm1^{-1} (C–N stretch of thiazole) .

  • NMR:

    • 1H^1\text{H}: δ 8.1 ppm (benzoic acid protons), δ 7.4–7.6 ppm (chlorophenyl aromatic protons) .

    • 13C^{13}\text{C}: δ 167 ppm (carboxylic acid carbonyl), δ 165 ppm (thiazole C2) .

Biological Activity and Mechanisms

Pharmacological Profile

Thiazole derivatives exhibit diverse bioactivities, and this compound’s structure suggests potential as:

  • Antimicrobial Agent: The chlorophenyl group disrupts microbial cell membranes, while the thiazole ring inhibits enzymes like dihydrofolate reductase .

  • Anti-Inflammatory Agent: The carboxylic acid moiety may suppress COX-2 activity, analogous to nonsteroidal anti-inflammatory drugs .

In Vitro Studies

  • Cytotoxicity: IC50_{50} values of 12–18 µM against HeLa and MCF-7 cancer cell lines (compared to 5-fluorouracil at 8 µM) .

  • Enzyme Inhibition:

    Target EnzymeInhibition (%)Reference
    COX-278 ± 3.2
    DHFR65 ± 4.1

Applications and Comparative Analysis

Pharmaceutical Development

The compound’s dual functionality (thiazole + benzoic acid) positions it as a lead candidate for:

  • Dual-Target Inhibitors: Simultaneously targeting inflammation and microbial growth.

  • Prodrug Modifications: Esterification of the carboxylic acid to improve bioavailability .

Comparison with Analogues

CompoundStructural VariationBioactivity
4-[[4-(4-Chlorophenyl)-5-methyl...]benzoic acid Methyl group at thiazole C5Antibacterial (MIC: 8 µg/mL)
3-[(3-Chlorophenyl)methoxy]-4-[2-...]benzoic acid Methoxybenzoyl substituentAnticancer (IC50_{50}: 10 µM)

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